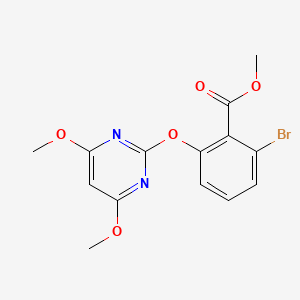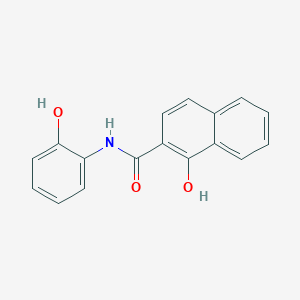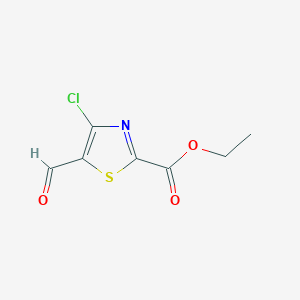
6-Methyl-5-nitropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-nitropyridine-2-carboxamide is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a nitro group and a carboxamide group in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-nitropyridine-2-carboxamide typically involves the nitration of methylpyridine derivatives followed by the introduction of the carboxamide group. One common method includes the reaction of 6-methylpyridine with nitric acid to introduce the nitro group at the 5-position. This is followed by the reaction with a suitable amide-forming reagent to introduce the carboxamide group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of sulfuric acid as a catalyst in the nitration step and the use of amide-forming reagents like acyl chlorides or anhydrides in the carboxamide formation step can be employed .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-5-nitropyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents for nucleophilic substitution include sodium methoxide and potassium tert-butoxide.
Major Products Formed
Reduction: 6-Methyl-5-aminopyridine-2-carboxamide
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-nitropyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the carboxamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity and stability
Wirkmechanismus
The mechanism of action of 6-Methyl-5-nitropyridine-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methyl-5-nitropyridine-2-carboxylic acid
- 6-Methyl-5-aminopyridine-2-carboxamide
- 5-Nitropyridine-2-carboxamide
- 6-Methyl-2-pyridinecarboxamide
Uniqueness
6-Methyl-5-nitropyridine-2-carboxamide is unique due to the presence of both a nitro group and a carboxamide group in the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications. The nitro group provides reactivity towards reduction and substitution reactions, while the carboxamide group offers the potential for hydrogen bonding and enzyme inhibition .
Eigenschaften
CAS-Nummer |
36757-37-6 |
|---|---|
Molekularformel |
C7H7N3O3 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
6-methyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C7H7N3O3/c1-4-6(10(12)13)3-2-5(9-4)7(8)11/h2-3H,1H3,(H2,8,11) |
InChI-Schlüssel |
XSADUISMUXTHPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)



![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)




![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
